N-(4-fluorophenyl)-2,6-dimethoxybenzamide
Description
Properties
Molecular Formula |
C15H14FNO3 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PLIOUSVQFCHDJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 4-fluoroaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-fluorophenyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
TRPV3 Antagonists
Compound PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide) and Compound 7C (unspecified structure) share the 2,6-dimethoxybenzamide core but differ in their aryl substituents. PC5, optimized via structure-based screening, exhibits an IC50 of 2.63 µM against TRPV3 channels, while 7C shows enhanced potency (IC50 = 1.05 µM) and selectivity against TRPV1/TRPV4 . The trifluoromethyl and oxazole groups in PC5 likely enhance hydrophobic interactions, whereas 7C’s cinnamate ester fragment may improve binding affinity.
| Compound | Substituents | IC50 (TRPV3) | Selectivity Notes |
|---|---|---|---|
| N-(4-fluorophenyl)-2,6-DMB | 4-fluorophenyl | Not reported | Unknown |
| PC5 | 5-chloro-4-(trifluoromethyl)phenyl-oxazole | 2.63 µM | Moderate selectivity |
| 7C | Cinnamate ester fragment | 1.05 µM | High selectivity (TRPV3) |
Key Insight : The 2,6-dimethoxybenzamide scaffold is critical for TRPV3 inhibition, but potency and selectivity depend on auxiliary substituents.
Agrochemical Derivatives: Isoxaben
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) is a pre-emergent herbicide targeting cellulose synthesis in weeds. Its isoxazolyl group replaces the fluorophenyl moiety in the target compound, altering its mechanism of action. Isoxaben’s bulky alkyl-isoxazole substituent enhances soil persistence and root uptake, making it effective against broadleaf weeds .
| Compound | Substituents | Application | Mechanism of Action |
|---|---|---|---|
| N-(4-fluorophenyl)-2,6-DMB | 4-fluorophenyl | Undefined | Undefined |
| Isoxaben | 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl | Herbicide | Cellulose synthesis inhibition |
Key Insight : Substitution of the aryl group with heterocycles (e.g., isoxazole) shifts applications from medicinal to agrochemical domains.
Halogen-Substituted Analogs
highlights N-(4-halophenyl)maleimides, where halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-fluorophenyl)maleimide (IC50 = 5.18 µM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 µM) show similar efficacy .
Methoxy-Position Variants
N-(2,6-difluorophenyl)-4-methoxybenzamide (CAS 155997-19-6) replaces the 2,6-dimethoxy groups with a single 4-methoxy group and a 2,6-difluorophenylamine.
N-(2,6-diethylphenyl)-3,5-dimethoxybenzamide (CAS 353782-85-1) features ethyl groups on the phenyl ring and 3,5-methoxy substitution. The diethyl groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N-(4-fluorophenyl)-2,6-dimethoxybenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 301.30 g/mol. The presence of the fluorine atom and methoxy groups suggests that this compound may interact with biological targets in unique ways, enhancing its pharmacological profile.
This compound's biological activity can be attributed to its interaction with specific molecular targets involved in cellular processes. The compound has been studied for its antiproliferative effects on cancer cells, which are believed to occur through the inhibition of key enzymes or signaling pathways that regulate cell growth and division. This inhibition can lead to apoptosis (programmed cell death) or cell cycle arrest in malignant cells.
Biological Activities
-
Anticancer Activity
- Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines.
- A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM against HepG2 liver cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-FU (IC50 = 7.18 µM) .
- Antiparasitic Activity
-
Anti-inflammatory Effects
- Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially modulating pathways associated with inflammation .
Case Studies and Research Findings
A review of the literature reveals several key studies highlighting the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2,6-dimethoxybenzamide, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via a nucleophilic acyl substitution reaction. Key steps include:
- Reagents : React 4-fluoroaniline with 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) is added to neutralize HCl byproducts.
- Conditions : Stir at 0–25°C for 4–6 hours under inert atmosphere.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ ~10.5 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and methoxy carbons (δ ~55 ppm).
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ ion at m/z 290.1064 (C₁₅H₁₅FNO₃).
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
Basic: How can researchers design preliminary biological assays to evaluate this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). Test concentrations from 1–100 µg/mL.
- Antioxidant Activity : Perform DPPH radical scavenging assay (IC₅₀ calculation) with ascorbic acid as a positive control.
- Cytotoxicity : MTT assay on HEK-293 (normal) and HeLa (cancer) cell lines .
Advanced: How should structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 4-fluorophenyl or benzamide positions.
- Key Parameters : Measure logP (lipophilicity), IC₅₀ (bioactivity), and solubility. Use QSAR models (e.g., CoMFA) to correlate substituents with activity.
- Biological Targets : Prioritize assays based on initial hits (e.g., kinase inhibition if anticancer activity is observed) .
Advanced: What computational and experimental approaches resolve binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2 receptor (PDB: 6CM4). Focus on hydrogen bonding with methoxy groups and π-π stacking with fluorophenyl.
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) .
Advanced: How can low yields in the synthesis of this compound be addressed?
Methodological Answer:
- Reaction Optimization :
- Solvent : Switch to DMF for higher solubility of intermediates.
- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature : Increase to 40°C if reaction stalls.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diacylated amines) and adjust stoichiometry (1:1.2 amine:acyl chloride ratio) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
